![molecular formula C17H20N2O3S2 B2385795 5-エチル-N-[4-メチル-3-(2-オキソピロリジン-1-イル)フェニル]チオフェン-2-スルホンアミド CAS No. 941872-22-6](/img/structure/B2385795.png)
5-エチル-N-[4-メチル-3-(2-オキソピロリジン-1-イル)フェニル]チオフェン-2-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. It was first identified as a potential therapeutic agent for cancer due to its ability to inhibit cell migration and invasion. Since then, it has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 inhibits the Rho family of GTPases, which are involved in various cellular processes, including cell migration, invasion, and proliferation. By inhibiting these processes, 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 can potentially prevent the spread of cancer cells and reduce inflammation in cardiovascular diseases.
Biochemical and Physiological Effects:
5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 has been shown to have several biochemical and physiological effects, including inhibition of cell migration and invasion, reduction of inflammation, and neuroprotection. It has also been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
One advantage of using 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 in lab experiments is its ability to selectively inhibit the Rho family of GTPases, which allows for more precise targeting of cellular processes. However, one limitation is that it may not be effective in all types of cancer or diseases, and more research is needed to determine its optimal therapeutic applications.
将来の方向性
There are several potential future directions for research on 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864. One area of interest is its potential use in combination with other therapeutic agents to enhance its effectiveness. Another area of interest is its potential use in personalized medicine, where it could be used to target specific cellular processes in individual patients. Additionally, more research is needed to determine its optimal dosage and administration route for various diseases.
合成法
The synthesis of 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 involves several steps, including the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)phenylboronic acid with 5-ethylthiophene-2-sulfonyl chloride in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain 5-ethyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)thiophene-2-sulfonamide 1864 in its pure form.
科学的研究の応用
医薬品化学
チオフェンとその誘導体、特に「5-エチル-N-[4-メチル-3-(2-オキソピロリジン-1-イル)フェニル]チオフェン-2-スルホンアミド」は、医薬品化学において興味深い用途を持つ重要なヘテロ環化合物群です . これらの化合物は、幅広い治療特性を持つことが報告されています .
抗炎症特性
チオフェン系化合物は、抗炎症特性を示します . このことから、「5-エチル-N-[4-メチル-3-(2-オキソピロリジン-1-イル)フェニル]チオフェン-2-スルホンアミド」は、新たな抗炎症薬の開発に利用できる可能性があります .
抗菌特性
チオフェン誘導体も抗菌特性を示します . これは、「5-エチル-N-[4-メチル-3-(2-オキソピロリジン-1-イル)フェニル]チオフェン-2-スルホンアミド」が、新たな抗菌剤の開発に利用できることを示唆しています .
抗がん特性
チオフェン系化合物は、抗がん特性を持つことが判明しています . このことから、「5-エチル-N-[4-メチル-3-(2-オキソピロリジン-1-イル)フェニル]チオフェン-2-スルホンアミド」は、がん治療に利用できる可能性があります .
有機半導体
チオフェンを介した分子は、有機半導体の進歩において重要な役割を果たしています . このことから、「5-エチル-N-[4-メチル-3-(2-オキソピロリジン-1-イル)フェニル]チオフェン-2-スルホンアミド」は、新たな有機半導体の開発に利用できる可能性があります .
有機発光ダイオード(OLED)
チオフェン誘導体は、有機発光ダイオード(OLED)の製造に使用されます . このことから、「5-エチル-N-[4-メチル-3-(2-オキソピロリジン-1-イル)フェニル]チオフェン-2-スルホンアミド」は、新たなOLEDの製造に利用できる可能性があります .
特性
IUPAC Name |
5-ethyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-14-8-9-17(23-14)24(21,22)18-13-7-6-12(2)15(11-13)19-10-4-5-16(19)20/h6-9,11,18H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFHTKKMCOLPGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)
![5-(4-fluorophenyl)-2-(isopropylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2385713.png)
![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)

![2-[2-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2385720.png)
![3,8,11-Trioxadispiro[4.1.47.15]dodecan-2-ylmethanamine](/img/structure/B2385721.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2385722.png)



![N-(1-cyanocyclohexyl)-2-[4-(2-methanesulfonylethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2385729.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)
![(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one](/img/structure/B2385735.png)